tert-Butyl 3-(pentylamino)propanoate
Description
tert-Butyl 3-(pentylamino)propanoate is an ester derivative featuring a tert-butyl group and a pentylamine substituent on the propanoate backbone. These compounds are often intermediates in drug discovery or materials science, particularly for conjugation with polymers like polyamidoamine (PAMAM) dendrimers to enhance biocompatibility or targeting . The pentylamino group distinguishes it from related derivatives by imparting a linear aliphatic chain, which may influence solubility, lipophilicity, and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-(pentylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-5-6-7-9-13-10-8-11(14)15-12(2,3)4/h13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPARCAWZVQLVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl 3-(pentylamino)propanoate, can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . This method is widely used due to its simplicity and high yield.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tert-butyl esters . This technique allows for better control of reaction conditions and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of continuous flow reactors, which provide several advantages over traditional batch processes. These reactors allow for precise control of reaction parameters, leading to higher yields and reduced waste. Additionally, the use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pentylamino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields β-alanine and tert-butyl alcohol, while oxidation of the amino group can produce nitroso or nitro derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- tert-Butyl 3-(pentylamino)propanoate is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.
Protecting Group in Peptide Synthesis
- The compound serves as a protecting group for carboxylic acids during peptide synthesis. This application is crucial in the preparation of peptides where selective protection is necessary to prevent unwanted reactions.
Reaction Mechanisms Studies
- Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies. Its reactivity can provide insights into nucleophilic substitution and esterification processes.
Biological Applications
Potential Drug Candidate
- There is ongoing research into the biological activity of this compound, particularly its interactions with various biomolecules. The compound's structure suggests potential pharmacological properties that warrant further investigation.
Interaction with Enzymes and Receptors
- The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that may influence biochemical pathways .
Material Science
Production of Specialty Chemicals
- In industrial applications, this compound is used in the production of specialty chemicals. Its unique reactivity allows for the development of materials with tailored properties for specific applications.
Synthesis of Advanced Materials
- The compound's ability to participate in various chemical reactions makes it suitable for synthesizing advanced materials, including polymers and coatings that require specific functional characteristics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Drug Synthesis | To explore the potential of this compound as an intermediate in pharmaceutical compounds | Demonstrated successful synthesis pathways leading to bioactive molecules with therapeutic potential. |
| Reaction Mechanism Analysis | Investigating nucleophilic substitution reactions involving tert-butyl esters | Provided insights into reaction conditions that optimize yield and selectivity, enhancing synthetic efficiency. |
| Material Development | Assessing the use of this compound in polymer synthesis | Resulted in the creation of novel polymers with improved mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of tert-butyl 3-(pentylamino)propanoate involves its interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The amino group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(pentylamino)propanoate with structurally related tert-butyl propanoate derivatives, focusing on synthesis, physicochemical properties, reactivity, and biological activity.
Structural and Substituent Variations
Key structural differences arise from the amine substituent attached to the propanoate backbone:
Key Observations :
- Lipophilicity: Aliphatic chains (e.g., pentylamino) increase logP compared to PEG-like derivatives but remain less hydrophobic than aromatic substituents (e.g., benzyl) .
- Synthetic Complexity: Aromatic and fluorinated derivatives require optimized conditions (e.g., Pd/C-HCOOH-CH3OH for fluorophenyl analogs to avoid byproducts) , whereas aliphatic chains like pentylamino may simplify synthesis.
Physicochemical Properties
Biological Activity
tert-Butyl 3-(pentylamino)propanoate is a compound of interest in pharmacological research due to its potential biological activities. Understanding its biological activity requires an exploration of its structure-activity relationships (SAR), mechanisms of action, and effects in various biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_{13}H_{27}N O_2
- Molecular Weight : 227.36 g/mol
This compound features a tert-butyl group, which is known for enhancing lipophilicity, potentially affecting its absorption and distribution in biological systems.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs can exhibit various mechanisms of action, including:
- Agonistic Activity on Toll-like Receptors (TLRs) : Certain derivatives have shown to activate TLRs, particularly TLR8, which plays a crucial role in immune response modulation. This activation leads to the stimulation of NF-κB signaling pathways, resulting in the expression of pro-inflammatory cytokines .
- Inhibition of Enzymatic Activity : Compounds with similar amine functionalities have been studied for their inhibitory effects on enzymes such as butyrylcholinesterase, which is relevant for neurodegenerative diseases .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Evaluations on various cell lines indicated that the compound exhibits moderate cytotoxicity at higher concentrations, suggesting a dose-dependent effect.
- TLR Activation Studies : The compound was tested for its ability to activate TLRs in human peripheral blood mononuclear cells (PBMCs). Results demonstrated that it could induce NF-κB activation, indicating potential immunomodulatory properties .
In Vivo Studies
In vivo studies have provided insights into the pharmacokinetics and biological effects:
- Animal Models : Administration of the compound in murine models showed enhanced immune responses characterized by increased levels of cytokines such as IL-6 and TNF-alpha, confirming its role as an immune modulator.
- Behavioral Studies : The impact on locomotor activity was assessed, revealing that higher doses could lead to significant alterations in behavior, potentially linked to its neuroactive properties .
Case Studies
Several case studies highlight the relevance of this compound:
- Case Study 1 : A study investigating the SAR of related compounds found that modifications to the amine group significantly influenced TLR8 activation, with pentyl substituents enhancing activity compared to other alkyl groups .
- Case Study 2 : Research into covalent chemical probes demonstrated that compounds similar in structure can effectively bind to target proteins, suggesting potential applications in drug design and therapeutic interventions .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 227.36 g/mol |
| Lipophilicity | High (due to tert-butyl group) |
| TLR Activation | Positive (moderate activation) |
| Cytotoxicity | Dose-dependent |
Q & A
Q. How should waste containing this compound be disposed of to comply with environmental regulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
